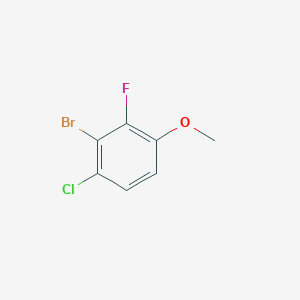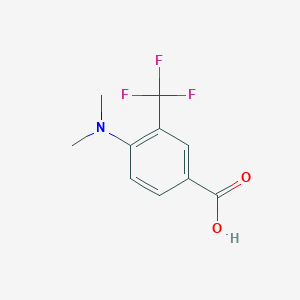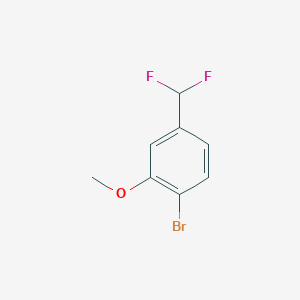
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy substituents on a benzene ring. It is a polyhalogenated benzene derivative, which makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-fluoro-4-methoxybenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 1-bromo-2-chloro-4-fluorobenzene with sodium methoxide. This reaction proceeds under mild conditions and provides good yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, including halogenation and methoxylation reactions. The process often starts with commercially available fluoroarenes, which undergo sequential halogenation and substitution reactions to introduce the bromine, chlorine, and methoxy groups .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be introduced via nucleophilic aromatic substitution with sodium methoxide.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as bromination and chlorination.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for introducing the methoxy group.
Electrophilic Aromatic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride, is used for halogenation reactions.
Major Products Formed
Nucleophilic Substitution: The major product is this compound.
Electrophilic Aromatic Substitution: Depending on the reaction conditions, various polyhalogenated benzene derivatives can be formed.
Aplicaciones Científicas De Investigación
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-chloro-3-fluoro-4-methoxybenzene involves its participation in nucleophilic and electrophilic aromatic substitution reactions. In nucleophilic substitution, the methoxy group is introduced by the attack of a nucleophile (sodium methoxide) on the aromatic ring, followed by the elimination of a leaving group (fluorine) . In electrophilic substitution, the aromatic ring undergoes attack by an electrophile (e.g., bromine cation), forming a positively charged intermediate, which then loses a proton to restore aromaticity .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: This compound is similar in structure but lacks the methoxy group.
2-Bromo-4-fluoro-1-iodobenzene: This compound has an iodine substituent instead of chlorine and methoxy groups.
Uniqueness
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene is unique due to the presence of multiple halogen substituents and a methoxy group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-bromo-1-chloro-3-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKCBAILKVXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7961541.png)



